N-benzyl-2-(3-chloro-4-ethoxyphenyl)acetamide
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Overview
Description
N~1~-Benzyl-2-(3-chloro-4-ethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a 3-chloro-4-ethoxyphenyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzyl-2-(3-chloro-4-ethoxyphenyl)acetamide typically involves the following steps:
Starting Materials: Benzylamine, 3-chloro-4-ethoxybenzaldehyde, and acetic anhydride.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Procedure: Benzylamine is first reacted with 3-chloro-4-ethoxybenzaldehyde to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. Finally, the amine is acetylated using acetic anhydride to yield N1-benzyl-2-(3-chloro-4-ethoxyphenyl)acetamide.
Industrial Production Methods
Industrial production of N1-benzyl-2-(3-chloro-4-ethoxyphenyl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N~1~-benzyl-2-(3-chloro-4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the compound can lead to the formation of amine derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
N~1~-benzyl-2-(3-chloro-4-ethoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-benzyl-2-(3-chloro-4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N~1~-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide
- N~1~-benzyl-2-(3-chloro-4-methoxyphenyl)acetamide
- N~1~-benzyl-2-(3-chloro-4-methylphenyl)acetamide
Uniqueness
N~1~-benzyl-2-(3-chloro-4-ethoxyphenyl)acetamide is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties compared to its analogs. The ethoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H18ClNO2 |
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Molecular Weight |
303.8 g/mol |
IUPAC Name |
N-benzyl-2-(3-chloro-4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C17H18ClNO2/c1-2-21-16-9-8-14(10-15(16)18)11-17(20)19-12-13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3,(H,19,20) |
InChI Key |
KVJYKSRSBXPXBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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